2,5-Dibromohexanedioyl dichloride
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Overview
Description
2,5-Dibromohexanedioyl dichloride is an organic compound with the molecular formula C6H6Br2Cl2O2. It is a derivative of adipic acid, where two bromine atoms and two chlorine atoms are substituted at the 2 and 5 positions of the hexanedioic acid chain. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,5-dibromohexanedioyl dichloride typically involves the bromination of adipic acid followed by chlorination. One common method involves the following steps :
Bromination: Adipic acid is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 5 positions.
Chlorination: The brominated adipic acid is then reacted with thionyl chloride to replace the hydroxyl groups with chlorine atoms, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromohexanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2,5-dibromohexanedioyl derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,5-dibromohexanedioic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Products: Reduced forms of the compound, such as 2,5-dibromohexanedioyl alcohols.
Hydrolysis Products: 2,5-dibromohexanedioic acid.
Scientific Research Applications
2,5-Dibromohexanedioyl dichloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dibromohexanedioyl dichloride involves its reactivity towards nucleophiles and its ability to form covalent bonds with various functional groups. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved. For example, in biological systems, it can modify proteins and nucleic acids by forming covalent bonds with amino or hydroxyl groups .
Comparison with Similar Compounds
Adipoyl Chloride: A similar compound with two chlorine atoms but without bromine substitution.
2,5-Dibromohexanedioic Acid: The hydrolyzed form of 2,5-dibromohexanedioyl dichloride.
2,5-Dibromoadipoyl Chloride: Another derivative with similar reactivity but different substitution patterns.
Uniqueness: this compound is unique due to its dual bromine and chlorine substitutions, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from other similar compounds .
Properties
IUPAC Name |
2,5-dibromohexanedioyl dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2Cl2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIRTQXSYVCPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)Cl)Br)C(C(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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